2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]-
Overview
Description
2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl], abbreviated as 2-PA, is an organic compound belonging to the family of propionic acid derivatives. It is a colorless, volatile liquid with a boiling point of 173 °C and a melting point of -65 °C. 2-PA is produced by the oxidation of propionic acid, and it is used in the synthesis of a variety of compounds, including dyes, pharmaceuticals, and agricultural products. In addition, 2-PA is used as a solvent in a number of industrial applications.
Scientific Research Applications
Synthesis and Properties Analysis : Kotteswaran et al. (2016) reported the synthesis of 2-Cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid. They analyzed its structure using various spectroscopic methods and studied its electronic properties, indicating its potential in material sciences (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Novel Copolymers Creation : Wojdyla et al. (2022) explored the creation of novel copolymers of vinyl acetate and ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. This study highlights the compound's use in developing new materials with specific properties, contributing to advances in polymer chemistry (Wojdyla et al., 2022).
Catalytic Transformations : Xu et al. (2010) utilized a related compound in copper(I)-catalyzed tandem transformations, demonstrating its utility in complex organic synthesis processes (Xu, Wan, Mao, & Pan, 2010).
Synthesis of Cytotoxic Compounds : Fürstner and Nagano (2007) reported the total synthesis of cytotoxic resin glycosides, using a compound similar to 2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]-, indicating its relevance in medicinal chemistry (Fürstner & Nagano, 2007).
NMR Spectroscopy in Solvent Studies : Forgó, Felfoeldi, & Pálinkó (2005) used NMR spectroscopy to investigate the conformations of a similar compound in various solvents, contributing to our understanding of molecular behavior in different environments (Forgó, Felfoeldi, & Pálinkó, 2005).
Investigation of Anti-inflammatory Activities : Ren et al. (2021) isolated new phenolic compounds from plants and tested their anti-inflammatory effects. Compounds structurally similar to 2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- were part of this study, showcasing the compound's relevance in pharmacological research (Ren et al., 2021).
properties
IUPAC Name |
2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)11-5-3-9(4-6-11)7-10(8-13)12(15)16/h3-7H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZXLLVNQYUMAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327233 | |
Record name | 2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- | |
CAS RN |
57711-73-6 | |
Record name | 2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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